2-(4-Iodophenyl)ethanol

Description

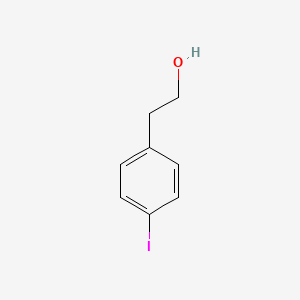

Structure

3D Structure

Properties

IUPAC Name |

2-(4-iodophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYUSTTSSRXDFKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCO)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20200964 | |

| Record name | Phenethyl alcohol, p-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52914-23-5 | |

| Record name | 4-Iodobenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52914-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenethyl alcohol, p-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052914235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenethyl alcohol, p-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of 2-(4-Iodophenyl)ethanol

An In-depth Technical Guide to the Synthesis of 2-(4-Iodophenyl)ethanol

This compound is an aromatic alcohol that serves as a crucial building block in the synthesis of a wide array of complex organic molecules. Its structure, featuring a phenethyl alcohol backbone substituted with an iodine atom at the para position, offers two key points of reactivity: the hydroxyl group and the carbon-iodine bond. The latter is particularly valuable for its participation in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), making this compound a versatile intermediate in the development of pharmaceuticals, agrochemicals, and materials science. This guide provides a detailed exploration of the principal synthetic pathways to this compound, offering field-proven insights and robust protocols for researchers and drug development professionals.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached from several distinct starting materials. The choice of pathway often depends on the availability of precursors, scalability, cost, and desired purity. This guide will focus on three primary, reliable methodologies:

-

Reduction of 4-Iodophenylacetic Acid and its Derivatives: A direct and efficient route utilizing a commercially available starting material.

-

The Grignard Reaction: A classic carbon-carbon bond-forming strategy offering a convergent approach.

-

Multi-step Synthesis via 4-Iodobenzaldehyde: A versatile pathway involving olefination followed by selective reduction.

Pathway 1: Reduction of 4-Iodophenylacetic Acid

This is arguably one of the most direct routes to this compound. The core of this strategy is the reduction of the carboxylic acid functional group. While seemingly straightforward, the direct reduction of a carboxylic acid requires a potent reducing agent, as they are less reactive than corresponding esters or ketones.

Causality and Mechanistic Insight

Standard sodium borohydride (NaBH₄) is generally ineffective for the reduction of carboxylic acids. Therefore, more powerful reducing agents or specialized conditions are necessary.

-

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a highly reactive, non-selective reducing agent capable of reducing carboxylic acids to primary alcohols. Its high reactivity necessitates stringent anhydrous conditions and careful handling.

-

Sodium Borohydride with Iodine (NaBH₄/I₂): This reagent system provides a safer and more convenient alternative to LiAlH₄.[1] The reaction between NaBH₄ and I₂ in situ generates diborane (B₂H₆), which is the active reducing species. Diborane forms a complex with the carboxylic acid, which is then reduced to the primary alcohol upon workup. This method avoids the hazards of handling pyrophoric LiAlH₄ while achieving an efficient reduction.[1]

Experimental Protocol: Reduction using NaBH₄/I₂

This protocol is adapted from a well-established procedure for the analogous 4-chlorophenylacetic acid.[1]

Step 1: Reaction Setup

-

Under an inert nitrogen atmosphere, equip a dry three-necked flask with a magnetic stirrer, a dropping funnel, and a thermometer.

-

Add sodium borohydride (2.2 equivalents) to the flask.

-

Add anhydrous tetrahydrofuran (THF) to the flask to create a suspension, and cool the mixture to 0°C using an ice-salt bath.

Step 2: Addition of Substrate

-

Slowly add 2-(4-Iodophenyl)acetic acid (1.0 equivalent) to the stirred suspension at 0°C.

-

Allow the mixture to stir for 10-15 minutes at this temperature.

Step 3: Reduction

-

Prepare a solution of iodine (1.0 equivalent) in anhydrous THF.

-

Add the iodine solution dropwise from the dropping funnel to the reaction mixture. It is critical to maintain the internal temperature below 10°C during this addition to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

Step 4: Work-up and Purification

-

Cool the reaction mixture back to 0°C.

-

Slowly and carefully quench the reaction by the dropwise addition of methanol until gas evolution ceases.

-

Remove the solvents under reduced pressure.

-

To the resulting residue, add a 20% aqueous solution of potassium hydroxide and stir for 30 minutes.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel or vacuum distillation.

Data Summary

| Starting Material | Key Reagents | Solvent | Temperature | Typical Yield | Purity Reference |

| 2-(4-Iodophenyl)acetic Acid | NaBH₄, I₂ | Anhydrous THF | 0°C to RT | >85% | >95% (post-purification)[2] |

Workflow Diagram

Caption: Workflow for the synthesis via reduction of 4-iodophenylacetic acid.

Pathway 2: The Grignard Reaction

The Grignard reaction is a powerful tool for forming carbon-carbon bonds.[3] In this pathway, an organomagnesium halide (Grignard reagent) prepared from a 4-iodobenzyl halide acts as a nucleophile, attacking an electrophilic one-carbon source like formaldehyde.

Causality and Mechanistic Insight

This synthesis is a two-stage process: formation of the Grignard reagent, followed by its reaction with an electrophile.[3]

-

Reagent Formation: 4-Iodobenzyl bromide or chloride reacts with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF). This involves the oxidative insertion of magnesium into the carbon-halogen bond.[3] The iodine on the aromatic ring is less reactive towards magnesium insertion than the benzylic bromide, allowing for selective reagent formation.

-

Initiation: Grignard reactions can be notoriously difficult to initiate due to a passivating oxide layer on the magnesium surface.[4] Adding a small crystal of iodine is a common and effective activation technique. The iodine etches the magnesium surface, exposing fresh, reactive metal.[3][5]

-

Anhydrous Conditions: It is absolutely critical that all glassware, solvents, and reagents are scrupulously dry.[3][6] Grignard reagents are extremely strong bases and will be instantly quenched by any protic source, particularly water, forming the corresponding alkane (4-iodotoluene) and halting the desired reaction.[6]

-

Nucleophilic Attack: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of formaldehyde. This forms a magnesium alkoxide intermediate, which is then protonated during an acidic work-up to yield the final primary alcohol.[3]

Experimental Protocol: Grignard Synthesis

Step 1: Preparation of the Grignard Reagent

-

Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Allow it to cool to room temperature under a stream of dry nitrogen.

-

Add magnesium turnings (1.2 equivalents) and a single small crystal of iodine to the flask.

-

In the dropping funnel, prepare a solution of 4-iodobenzyl bromide (1.0 equivalent) in anhydrous diethyl ether.

-

Add a small portion (~5-10 mL) of the 4-iodobenzyl bromide solution to the magnesium. Initiation is indicated by the disappearance of the iodine color and gentle bubbling or refluxing. If the reaction does not start, gentle warming with a heat gun may be required.

-

Once initiated, add the remaining 4-iodobenzyl bromide solution dropwise at a rate that maintains a steady, gentle reflux.

-

After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Formaldehyde

-

Cool the Grignard reagent solution to 0°C in an ice bath.

-

In a separate apparatus, thermally crack paraformaldehyde by gentle heating and pass the resulting anhydrous gaseous formaldehyde into the stirred Grignard solution via a subsurface addition tube.

-

Maintain the reaction temperature below 10°C. Continue the addition until TLC analysis indicates consumption of the Grignard reagent.

-

After addition, remove the ice bath and allow the mixture to stir at room temperature for one hour.

Step 3: Work-up and Purification

-

Cool the reaction mixture back to 0°C.

-

Slowly and cautiously quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify via column chromatography or vacuum distillation.

Data Summary

| Starting Material | Key Reagents | Solvent | Temperature | Potential Byproduct | Reference |

| 4-Iodobenzyl Bromide | Mg, Formaldehyde | Anhydrous Et₂O or THF | 0°C to Reflux | 1,2-bis(4-iodophenyl)ethane (Wurtz coupling) | [4] |

Workflow Diagram

Caption: Experimental workflow for the Grignard synthesis pathway.

Pathway 3: Wittig Reaction and Hydroboration-Oxidation

This two-step pathway builds the carbon skeleton first by converting an aldehyde to an alkene, followed by the anti-Markovnikov hydration of the alkene to the desired primary alcohol.

Causality and Mechanistic Insight

-

The Wittig Reaction: This reaction is a powerful method for synthesizing alkenes from aldehydes or ketones.[7] It involves the reaction of a carbonyl compound with a phosphorus ylide (also known as a Wittig reagent).[8]

-

Ylide Formation: The ylide is prepared in two steps: first, an Sₙ2 reaction between triphenylphosphine (PPh₃) and methyl halide (e.g., methyl iodide) forms a phosphonium salt.[9][10] Second, deprotonation of this salt with a strong base, like n-butyllithium (n-BuLi), generates the nucleophilic ylide.[9][10]

-

Alkene Formation: The ylide attacks the carbonyl carbon of 4-iodobenzaldehyde. This leads to a four-membered ring intermediate (an oxaphosphetane), which rapidly decomposes to form the desired alkene (4-iodostyrene) and the highly stable triphenylphosphine oxide. The formation of the strong phosphorus-oxygen double bond is the thermodynamic driving force for the reaction.[7]

-

-

Hydroboration-Oxidation: This is a two-step process to convert an alkene into an alcohol with anti-Markovnikov regioselectivity.[11]

-

Hydroboration: Borane (BH₃), often used as a THF complex, adds across the double bond of 4-iodostyrene. The boron atom adds to the less sterically hindered, terminal carbon, and a hydrogen atom adds to the more substituted, benzylic carbon.[11][12] This step is a syn-addition, where both B and H add to the same face of the double bond.[11]

-

Oxidation: The resulting trialkylborane intermediate is not isolated but is oxidized in a subsequent step using basic hydrogen peroxide (H₂O₂/NaOH). This replaces the carbon-boron bond with a carbon-hydroxyl bond with retention of stereochemistry, yielding the primary alcohol, this compound.[12]

-

Experimental Protocol: Wittig Reaction and Hydroboration

Part A: Wittig Reaction to form 4-Iodostyrene

-

Ylide Preparation: In a flame-dried flask under N₂, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool to 0°C and add n-butyllithium (1.1 equivalents) dropwise. Stir the resulting deep red/orange solution for 30 minutes.

-

Aldehyde Addition: Add a solution of 4-iodobenzaldehyde (1.0 equivalent) in anhydrous THF to the ylide solution at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract with diethyl ether, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to isolate 4-iodostyrene.

Part B: Hydroboration-Oxidation of 4-Iodostyrene

-

Hydroboration: Dissolve 4-iodostyrene (1.0 equivalent) in anhydrous THF in a dry flask under N₂. Cool to 0°C. Add borane-THF complex (BH₃·THF, 1.0 M solution in THF, ~0.4 equivalents) dropwise. After addition, remove the ice bath and stir at room temperature for 2-3 hours.

-

Oxidation: Cool the mixture back to 0°C. Slowly add aqueous sodium hydroxide (e.g., 3M NaOH), followed by the very slow, dropwise addition of hydrogen peroxide (30% aq. solution), ensuring the temperature does not rise excessively.

-

Work-up: Stir the mixture at room temperature for 1-2 hours. Separate the layers and extract the aqueous phase with diethyl ether. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield this compound.

Workflow and Pathway Diagram

Caption: Synthesis via Wittig olefination followed by hydroboration-oxidation.

Conclusion and Outlook

The synthesis of this compound can be reliably achieved through several strategic pathways. The reduction of 4-iodophenylacetic acid using the NaBH₄/I₂ system offers a direct, safe, and high-yielding route. The Grignard reaction provides a classic and robust method for C-C bond formation, though it demands rigorous control of anhydrous conditions. Finally, the Wittig/hydroboration sequence demonstrates the power of multi-step synthesis, allowing for the construction of the target molecule from a simple aldehyde. The selection of the optimal pathway will ultimately be guided by the specific constraints and objectives of the research or development program, including precursor availability, scale, and equipment. Each method, grounded in fundamental principles of organic chemistry, provides a reliable means to access this valuable synthetic intermediate.

References

- Grignard Reaction. (n.d.). University of Wisconsin-Madison Chemistry Department.

- Synthesis of 2-(4-Chlorophenyl)ethanol. (2025). BenchChem Technical Support Center.

- Grignard Reagents and related organic synthesis. (n.d.). Ace Chemistry.

- Jakubke, H.-D. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.

- Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- Troubleshooting low yield in the synthesis of 2-(4-Chlorophenyl)ethanol. (2025). BenchChem Technical Support Center.

- Wittig Reaction. (n.d.). Organic Chemistry Portal.

- Hydroboration–oxidation reaction. (n.d.). Wikipedia.

- The Wittig Reaction. (n.d.). Organic Chemistry Tutor.

- The Wittig Reaction. (n.d.). KPU Pressbooks.

- The Wittig reaction. (n.d.). Lumen Learning - Organic Chemistry II.

- Grignard Reaction Protocol for the Synthesis of 2-(4-Chlorophenyl)ethanol. (2025). BenchChem Application Notes.

- Grignard Synthesis of 2-(4-Chlorophenyl)ethanol. (2025). BenchChem Technical Support Center.

- Comparative analysis of the synthesis routes for 2-(4-Chlorophenyl)ethanol. (2025). BenchChem.

- An In-depth Technical Guide to 2-(4-Chlorophenyl)ethanol: From Discovery to Modern Applications. (2026, January 5). BenchChem.

- 4-IODOBENZALDEHYDE. (n.d.). LookChem.

- Hydroboration Oxidation of Alkenes. (2013, March 28). Master Organic Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. Grignard Reagents and related organic synthesis – Ace Chemistry [acechemistry.co.uk]

- 7. 2.8 The Wittig Reaction – Organic Chemistry II [kpu.pressbooks.pub]

- 8. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

A Comprehensive Technical Guide to 2-(4-Iodophenyl)ethanol: Synthesis, Reactivity, and Applications

Abstract

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, bifunctional molecular building blocks are of paramount importance. 2-(4-Iodophenyl)ethanol represents a uniquely versatile scaffold, integrating the robust reactivity of an aryl iodide with the synthetic pliability of a primary alcohol. The aryl iodide moiety serves as a linchpin for sophisticated transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex carbon-carbon and carbon-heteroatom bonds. Concurrently, the primary alcohol provides a reactive handle for a host of classical transformations, including oxidation, esterification, and etherification. This guide offers an in-depth exploration of this compound, detailing its core physicochemical properties, outlining a validated synthesis protocol with an emphasis on the underlying chemical principles, and surveying its diverse applications. The content herein is curated for researchers, scientists, and drug development professionals, aiming to provide not just procedural knowledge but also a strategic understanding of how this molecule can be effectively leveraged in advanced synthetic campaigns.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application. This compound is typically an off-white to yellow solid at ambient temperature, with solubility in common organic solvents.[1] Its key characteristics are summarized below.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Source(s) |

| CAS Number | 52914-23-5 | [1][2] |

| Molecular Formula | C₈H₉IO | [1][2] |

| Molecular Weight | 248.06 g/mol | [1][2] |

| Appearance | Off-white to yellow solid | [1] |

| Melting Point | 48-49 °C | [1] |

| Boiling Point | 275.7 °C at 760 mmHg | [2][3] |

| Flash Point | 121 °C | [1] |

| Density | 1.749 g/cm³ | [1][2] |

| ¹H NMR (Predicted, CDCl₃) | δ ~7.6 (d, 2H), ~7.0 (d, 2H), ~3.8 (t, 2H), ~2.8 (t, 2H), ~1.5-2.5 (br s, 1H) | [4] |

| IR (Characteristic Absorption) | ~3350 cm⁻¹ (O-H, broad), ~1050 cm⁻¹ (C-O) | [4][5] |

Note: NMR data is predicted based on the closely related structure 2-(4-Chlorophenyl)ethanol and standard chemical shift principles. The broad singlet for the -OH proton is characteristic and its chemical shift can vary with concentration and solvent.[4][5]

Synthesis and Purification: A Validated Protocol

The reliable synthesis of this compound is critical for its utility. A robust and common method is the reduction of 2-(4-iodophenyl)acetic acid. This approach is advantageous due to the commercial availability of the starting material and the high efficiency of the reduction.

Synthesis via Borane Reduction of 2-(4-Iodophenyl)acetic Acid

This protocol employs a borane-tetrahydrofuran complex, a selective reducing agent for carboxylic acids that is generally milder and easier to handle than alternatives like lithium aluminum hydride.

Causality in Experimental Design: The choice of borane-THF is strategic. It exhibits excellent functional group tolerance, reducing the carboxylic acid to the primary alcohol without affecting the aryl iodide. The reaction is typically run at room temperature, simplifying the experimental setup. The aqueous basic workup is designed to neutralize any excess borane reagents and facilitate the extraction of the alcohol product into an organic solvent.[1]

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology: [1]

-

Reaction Setup: To a stirred solution of 2-(4-iodophenyl)acetic acid (1.0 eq) in anhydrous tetrahydrofuran (THF), slowly add a 1.0 M solution of borane-tetrahydrofuran complex (1.0 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Monitoring: Allow the reaction mixture to stir continuously for approximately 6 hours at room temperature. Progress can be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

-

Quenching: Upon completion, carefully dilute the reaction mixture with a saturated sodium chloride solution.

-

pH Adjustment: Adjust the pH of the aqueous layer to ~13 using an aqueous sodium hydroxide solution. This step ensures the product is in its neutral alcohol form for efficient extraction.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x).

-

Drying and Concentration: Combine the organic phases and dry over anhydrous sodium sulfate. After filtering to remove the desiccant, concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification (Optional): The resulting product is often of sufficient purity for subsequent steps.[1] If higher purity is required, column chromatography on silica gel can be performed.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the orthogonal reactivity of its two key functional groups. The C-I bond is highly susceptible to oxidative addition by transition metals, while the primary alcohol undergoes a range of classical transformations.

Reactions at the Aryl Iodide Site

The aryl iodide is an exceptional handle for forming new bonds, making it a cornerstone of modern synthetic strategy. Its reactivity is superior to that of aryl bromides or chlorides in many catalytic cycles.

-

Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid (or ester) in the presence of a palladium catalyst and a base to form a new C-C bond, yielding biaryl or stilbene ethanol derivatives.

-

Sonogashira Coupling: Palladium and copper co-catalyzed reaction with a terminal alkyne to create an arylethynyl linkage, a rigid and linear connector valuable in medicinal chemistry and materials science.

-

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a new C-C bond at the vinylic position.

-

Buchwald-Hartwig Amination: Palladium-catalyzed C-N bond formation with primary or secondary amines, providing access to N-aryl ethanolamine structures.

Reactions at the Alcohol Site

The primary alcohol can be manipulated independently, often while keeping the aryl iodide intact for a future coupling reaction.

-

Oxidation: Controlled oxidation with reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) yields (4-iodophenyl)acetaldehyde. Stronger oxidants will produce 4-iodophenylacetic acid.

-

Conversion to Alkyl Halides: The hydroxyl group can be converted to an excellent leaving group and substituted by a halide. For instance, reaction with phosphorus and iodine (P/I₂) can convert the alcohol to the corresponding 1-iodo-2-(4-iodophenyl)ethane.[6][7]

-

Esterification & Etherification: Standard protocols can be used to form esters and ethers, respectively, allowing for the introduction of a wide array of functional groups or protecting groups.

Caption: Major synthetic pathways accessible from this compound.

Applications in Drug Discovery and Medicinal Chemistry

The 2-phenylethanol framework is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive molecules. This compound serves as an ideal starting point for building libraries of novel compounds for structure-activity relationship (SAR) studies. Its utility is particularly pronounced in late-stage functionalization, where the aryl iodide is transformed in one of the final synthetic steps to introduce molecular diversity.

Ethanol itself, and by extension its derivatives, interacts with various biological systems. Research has implicated targets like P2X4 receptors in the pharmacological activity of ethanol, suggesting that modifying the ethanol scaffold could lead to novel therapeutics for conditions such as alcohol use disorders.[8][9][10] By using this compound, medicinal chemists can systematically replace the iodine atom with a vast array of chemical groups to probe the binding pockets of enzymes and receptors, optimizing potency, selectivity, and pharmacokinetic properties. For instance, its analogue, 2-(4-nitrophenyl)ethanol, is a known intermediate in the synthesis of anti-inflammatory and analgesic drugs.[11]

Safety and Handling

Proper handling of this compound is essential for laboratory safety. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[3][12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12] Avoid contact with skin and eyes.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, dark place.[13] Recommended storage temperature is often 2-8°C.[1][13] Keep away from strong oxidizing agents.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[12]

Conclusion

This compound is a potent and versatile synthetic intermediate whose value is derived from the distinct and addressable reactivity of its aryl iodide and primary alcohol functionalities. This duality allows for its strategic use in multi-step syntheses, enabling the efficient construction of complex molecular architectures. For professionals in drug discovery and materials science, a comprehensive understanding of its properties, synthesis, and reactivity profile is key to unlocking its full potential as a foundational building block for innovation.

References

-

Supporting Information - The Royal Society of Chemistry. [Link]

-

2-(4-iodophenyl)ethan-1-ol (C8H9IO) - PubChemLite. [Link]

-

Supplementary Information - J. Braz. Chem. Soc. [Link]

-

Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. [Link]

-

2-(4-Methoxyphenyl)ethanol - NIST WebBook. [Link]

-

Alkyl iodide synthesis by iodination or substitution - Organic Chemistry Portal. [Link]

-

Ethanol - Wikipedia. [Link]

-

PubChem - National Center for Biotechnology Information. [Link]

-

P2X4 receptors (P2X4Rs) represent a novel target for the development of drugs to prevent and/or treat alcohol use disorders - PubMed Central. [Link]

-

P2X4 receptors (P2X4Rs) represent a novel target for the development of drugs to prevent and/or treat alcohol use disorders - Semantic Scholar. [Link]

-

Ethanol reaction with P4/I2 - Allen. [Link]

-

Alcohols to Alkyl Iodides, Part 2: Phosphorus Iodides - YouTube. [Link]

-

The Vital Role of Ethanol in Pharmaceuticals - Premium Alcohol Supplier. [Link]

-

STANDARD OPERATING PROCEDURE Handling and Storage of Ethanol - CavinKare. [Link]

-

This compound | 52914-23-5 - Sigma-Aldrich (Chinese). [Link]

-

Alcohol-containing pharmaceuticals - PubMed. [Link]

-

Therapeutic Applications of Ethanol: A Review - University of Toronto Libraries. [Link]

-

P2X4 receptors (P2X4Rs) represent a novel target for the development of drugs to prevent and/or treat alcohol use disorders - ResearchGate. [Link]

Sources

- 1. 4-Iodophenethyl alcohol | 52914-23-5 [chemicalbook.com]

- 2. This compound | 52914-23-5 [chemnet.com]

- 3. This compound | 52914-23-5 [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Ethanol `overset(P_(4)//I_(2))rarr X overset((i)KOH(alc))underset((ii) HBr)rarr Y` In this sequence of reactions Y is : [allen.in]

- 7. m.youtube.com [m.youtube.com]

- 8. P2X4 receptors (P2X4Rs) represent a novel target for the development of drugs to prevent and/or treat alcohol use disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. P2X4 receptors (P2X4Rs) represent a novel target for the development of drugs to prevent and/or treat alcohol use disorders | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. chemimpex.com [chemimpex.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. 52914-23-5|this compound|BLD Pharm [bldpharm.com]

"2-(4-Iodophenyl)ethanol" CAS number 52914-23-5

An In-Depth Technical Guide to 2-(4-Iodophenyl)ethanol (CAS: 52914-23-5)

Introduction

This compound, also known as 4-iodophenethyl alcohol, is an aromatic primary alcohol that serves as a pivotal intermediate in advanced organic synthesis. Its molecular architecture, featuring a reactive primary hydroxyl group and a versatile carbon-iodine bond on a phenyl ring, makes it a valuable building block for researchers in medicinal chemistry and materials science. The presence of the iodo-substituent is particularly significant; it is the most reactive of the halogens in cross-coupling reactions, providing a reliable handle for the construction of complex molecular frameworks. Furthermore, the 1,4-disubstituted benzene ring offers a rigid scaffold, while the ethyl alcohol side chain provides a point for flexible derivatization. This guide offers a senior application scientist's perspective on the synthesis, properties, reactivity, and handling of this compound, designed to empower researchers in leveraging its full synthetic potential.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physical and spectroscopic properties of this compound is fundamental for its effective use in the laboratory, enabling accurate identification, purity assessment, and reaction monitoring.

Physicochemical Data

The key physical properties have been compiled from various chemical suppliers and databases and are summarized below for quick reference. The compound typically appears as an off-white to yellow solid at room temperature[1].

| Property | Value | Source(s) |

| CAS Number | 52914-23-5 | [2][3][4][5][6] |

| Molecular Formula | C₈H₉IO | [1][2][6] |

| Molecular Weight | 248.06 g/mol | [1][2][6] |

| Melting Point | 48-49 °C | [1][6] |

| Boiling Point | 275.7 °C at 760 mmHg | [2][6] |

| Density | 1.749 g/cm³ | [1][2] |

| Flash Point | 121 °C | [1][6] |

| Appearance | Off-white to yellow solid | [1] |

| Storage | 2-8°C, protect from light | [1][6][7] |

| Solubility | Soluble in organic solvents like ethanol and dichloromethane | [3] |

Spectroscopic Profile

Spectroscopic analysis is critical for the unambiguous structural confirmation of this compound. The expected spectral characteristics are detailed below.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy : In ¹H NMR, the protons on the carbon adjacent to the hydroxyl group are deshielded and typically appear in the 3.4-4.5 ppm range[8][9]. The hydroxyl proton itself can be a broad singlet, and its chemical shift is highly variable depending on concentration and solvent[10]. The aromatic protons will appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy : The carbon atom bearing the hydroxyl group is a key diagnostic signal, typically found in the 60-80 ppm region[10]. The carbon atom bonded to the iodine will be significantly shifted upfield due to the heavy atom effect.

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong, broad O-H stretching absorption between 3300-3600 cm⁻¹, characteristic of a hydrogen-bonded alcohol[8]. A strong C-O stretching band will also be present near 1050 cm⁻¹[8].

-

Mass Spectrometry (MS) : The mass spectrum will show a molecular ion peak (M⁺) at m/z 248. A common fragmentation pattern for primary alcohols is the loss of water (M-18)[9][10]. The isotopic pattern of iodine is not significant as it is monoisotopic. Predicted mass-to-charge ratios for various adducts are available in public databases[11].

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the reduction of a corresponding carbonyl compound, such as an acid or ester. The choice of reducing agent is critical for achieving high yield and selectivity.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound via reduction.

Protocol 1: Synthesis via Reduction of 2-(4-Iodophenyl)acetic acid

This protocol is based on a well-established method for reducing carboxylic acids to primary alcohols[1]. Borane-tetrahydrofuran complex is an excellent choice as it is highly selective for carboxylic acids and aldehydes/ketones, minimizing side reactions if other reducible functional groups are present.

-

Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, dissolve 2-(4-iodophenyl)acetic acid (e.g., 7.63 mmol) in anhydrous tetrahydrofuran (THF, 150 mL).

-

Reagent Addition: At room temperature, slowly add a 1.0 M solution of borane-tetrahydrofuran complex in THF (e.g., 7.63 mL, 7.63 mmol) to the stirred solution. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent the formation of byproducts.

-

Reaction Monitoring: Stir the reaction mixture continuously at room temperature for 6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.

-

Quenching and Work-up: Upon completion, carefully quench the reaction by diluting with a saturated sodium chloride solution. Adjust the pH to approximately 13 with an aqueous sodium hydroxide solution to deprotonate any remaining boric acid species and improve extraction efficiency.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Combine the organic phases.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate. Filter to remove the desiccant and concentrate the filtrate under reduced pressure to yield the crude product[1].

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for purifying solid organic compounds. The choice of solvent is key; the compound should be sparingly soluble at low temperatures and highly soluble at high temperatures. Ethanol is often a suitable solvent for this purpose[12][13].

-

Solvent Addition: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to just dissolve the solid. Causality Note: Using the minimum amount of hot solvent is essential for maximizing the recovery yield.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Slow cooling promotes the formation of larger, purer crystals.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities. Dry the crystals under vacuum to remove all traces of the solvent.

Chemical Reactivity and Synthetic Applications

The dual functionality of this compound makes it a versatile synthetic intermediate. The hydroxyl group and the carbon-iodine bond are the primary sites of reactivity.

Reactivity Map

Caption: Key chemical transformations of this compound.

-

Reactions of the Hydroxyl Group:

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 2-(4-iodophenyl)acetaldehyde, using mild oxidizing agents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Stronger oxidation would yield 2-(4-iodophenyl)acetic acid.

-

Esterification: It readily reacts with acyl chlorides or carboxylic anhydrides in the presence of a base (e.g., pyridine) to form esters[14].

-

Etherification: The Williamson ether synthesis, involving deprotonation with a strong base like sodium hydride (NaH) followed by reaction with an alkyl halide, can be used to form ethers.

-

Conversion to Halides/Tosylates: The hydroxyl group can be converted into a better leaving group. Reaction with tosyl chloride (TsCl) yields a tosylate, which is an excellent substrate for Sₙ2 reactions. Alternatively, it can be converted directly to the corresponding iodide or bromide using reagents like triphenylphosphine with iodine or carbon tetrabromide (Appel reaction)[15][16].

-

-

Reactions of the Carbon-Iodine Bond:

-

Palladium-Catalyzed Cross-Coupling: The C(sp²)-I bond is highly reactive in palladium-catalyzed cross-coupling reactions. This is the most powerful application of this moiety.

-

Suzuki Coupling: Reaction with an arylboronic acid to form biaryl compounds.

-

Sonogashira Coupling: Reaction with a terminal alkyne to introduce alkynyl groups.

-

Heck Coupling: Reaction with an alkene to form substituted styrenyl derivatives.

-

Buchwald-Hartwig Amination: Reaction with amines to form N-aryl products.

-

-

Role in Drug Discovery and Development

While this compound itself is not a therapeutic agent, its structural motifs are relevant in drug design. Halogenated phenyl-ethyl scaffolds are present in numerous biologically active molecules. Analogues like 2-(4-aminophenyl)ethanol and 2-(4-chlorophenyl)ethanol are known intermediates in the synthesis of pharmaceuticals and agrochemicals[14][17][18].

The iodophenyl group is particularly valuable for:

-

Late-Stage Functionalization: Its high reactivity in cross-coupling allows for the rapid generation of diverse analogue libraries during lead optimization.

-

Modulation of Physicochemical Properties: The iodine atom is large and lipophilic, which can be used to probe steric pockets in target proteins and enhance membrane permeability.

-

Radiolabeling: The stable iodine-127 isotope can be replaced with radioactive isotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) for use in diagnostic imaging (PET, SPECT) or radiotherapy.

Converging evidence suggests that ethanol and related compounds can interact with specific molecular targets in the central nervous system, such as P2X4 receptors, which are being investigated for the treatment of alcohol use disorders[19][20][21][22]. While this specific compound has not been directly implicated, its structure makes it a relevant tool for synthesizing probes to study such interactions.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions. Safety data indicates it is harmful if swallowed and can cause skin and serious eye irritation, as well as potential respiratory irritation[3][6].

Analytical & Safety Workflow

Caption: Standard workflow for handling, analysis, and storage.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat[23][24][25].

-

Engineering Controls: Handle the material in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or vapors[23][24].

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust[23][25]. Wash hands thoroughly after handling.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place[23]. It should be protected from light to prevent potential degradation[1][6][7].

-

First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes[23]. For skin contact, wash off with soap and plenty of water. If inhaled, move to fresh air. If swallowed, do NOT induce vomiting and seek immediate medical attention[23][24].

Conclusion

This compound is a highly valuable and versatile building block for chemical synthesis. Its predictable reactivity at both the hydroxyl group and the carbon-iodine bond provides chemists with a reliable platform for constructing complex molecules. The straightforward synthesis and purification protocols, combined with its utility in robust transformations like palladium-catalyzed cross-coupling, underscore its importance. For researchers in drug discovery and materials science, a thorough understanding of this reagent's properties and reactivity is key to unlocking innovative synthetic pathways and accelerating the development of novel compounds.

References

-

ChemBK. (2024, April 9). 52914-23-5 - Introduction. Retrieved from ChemBK. [Link]

- Armarego, W. L. F., & Chai, C. L. L. (n.d.). Purification of Laboratory Chemicals.

- The Royal Society of Chemistry. (n.d.). Supporting Information. (General synthetic chemistry context).

-

Airgas. (2019, April 8). SAFETY DATA SHEET - Ethanol. Retrieved from Airgas. [Link]

- Google Patents. (n.d.). CN107698457B - Crystallization and purification method of iodixanol.

-

PubChem. (2025, November 22). 2-(4-Iodophenyl)-1-(4-methyl-3-pyridinyl)ethanol. Retrieved from PubChem. [Link]

- LibreTexts Chemistry. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. (From Organic Chemistry: A Tenth Edition).

-

Oregon State University. (n.d.). Spectroscopy of Alcohols. Retrieved from Oregon State University, Department of Chemistry. [Link]

- IUPAC. (n.d.). Recommended Methods for the Purification of Solvents and Tests for Impurities: Methanol and Ethanol.

-

PubChemLite. (n.d.). 2-(4-iodophenyl)ethan-1-ol (C8H9IO). Retrieved from PubChemLite. [Link]

-

Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution. Retrieved from Organic Chemistry Portal. [Link]

-

PubChem. (n.d.). PubChem Database. Retrieved from National Center for Biotechnology Information. [Link]

-

LibreTexts Chemistry. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from LibreTexts. [Link]

- Wiley-VCH. (n.d.). Recent Achievements in Organic Reactions in Alcohols.

-

Semantic Scholar. (n.d.). P2X4 receptors (P2X4Rs) represent a novel target for the development of drugs to prevent and/or treat alcohol use disorders. Retrieved from Semantic Scholar. [Link]

-

Organic Synthesis. (n.d.). Alcohol to Bromide/Chloride/Iodide using Appel reaction. Retrieved from Organic Synthesis. [Link]

-

King's Land. (n.d.). Bulk 2-(4-Aminophenyl)ethanol for Organic Synthesis. Retrieved from King's Land. [Link]

-

PubMed Central. (n.d.). P2X4 receptors (P2X4Rs) represent a novel target for the development of drugs to prevent and/or treat alcohol use disorders. Retrieved from National Institutes of Health. [Link]

- Journal of the Chilean Chemical Society. (n.d.). Iodination of Alcohols over Keggin-type Heteropoly Compounds.

-

ResearchGate. (2025, May 3). P2X4 receptors (P2X4Rs) represent a novel target for the development of drugs to prevent and/or treat alcohol use disorders. Retrieved from ResearchGate. [Link]

-

PubMed. (2014, June 24). P2X4 receptors (P2X4Rs) represent a novel target for the development of drugs to prevent and/or treat alcohol use disorders. Retrieved from National Institutes of Health. [Link]

Sources

- 1. 4-Iodophenethyl alcohol | 52914-23-5 [chemicalbook.com]

- 2. This compound | 52914-23-5 [chemnet.com]

- 3. chembk.com [chembk.com]

- 4. arctomsci.com [arctomsci.com]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. This compound | 52914-23-5 [sigmaaldrich.com]

- 7. 52914-23-5|this compound|BLD Pharm [bldpharm.com]

- 8. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Spectroscopy of Alcohols [sites.science.oregonstate.edu]

- 11. PubChemLite - 2-(4-iodophenyl)ethan-1-ol (C8H9IO) [pubchemlite.lcsb.uni.lu]

- 12. rsc.org [rsc.org]

- 13. CN107698457B - Crystallization and purification method of iodixanol - Google Patents [patents.google.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. organic-synthesis.com [organic-synthesis.com]

- 16. scielo.org.za [scielo.org.za]

- 17. chemicalkland.com [chemicalkland.com]

- 18. guidechem.com [guidechem.com]

- 19. P2X4 receptors (P2X4Rs) represent a novel target for the development of drugs to prevent and/or treat alcohol use disorders | Semantic Scholar [semanticscholar.org]

- 20. P2X4 receptors (P2X4Rs) represent a novel target for the development of drugs to prevent and/or treat alcohol use disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. P2X4 receptors (P2X4Rs) represent a novel target for the development of drugs to prevent and/or treat alcohol use disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. fishersci.com [fishersci.com]

- 24. file.medchemexpress.com [file.medchemexpress.com]

- 25. datasheets.scbt.com [datasheets.scbt.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 2-(4-Iodophenyl)ethanol

This guide offers a comprehensive technical overview of this compound, a key intermediate in synthetic chemistry. As a substituted phenylethanol, its unique combination of a reactive aryl iodide and a primary alcohol functional group makes it a valuable building block for creating complex molecular architectures. This document will delve into its fundamental properties, synthesis methodologies with mechanistic insights, applications in modern research, and essential safety protocols, providing a holistic resource for professionals in the chemical and pharmaceutical sciences.

Core Physicochemical Properties and Identification

This compound is an off-white to yellow solid at room temperature.[1] The presence of a heavy iodine atom significantly increases its density and boiling point compared to its non-halogenated parent compound, phenylethanol. Its molecular structure, featuring an aromatic ring, provides a chromophore that is active in UV spectroscopy, while the hydroxyl group allows for hydrogen bonding.

Below is a summary of its key quantitative data, essential for experimental design and characterization.

| Property | Value | Source(s) |

| Molecular Weight | 248.06 g/mol | [1][2][3] |

| Molecular Formula | C₈H₉IO | [1][2][4] |

| CAS Number | 52914-23-5 | [1][2] |

| Appearance | Off-white to yellow solid | [1] |

| Melting Point | 48-49 °C | [1][3] |

| Boiling Point | 275.7 - 276 °C (at 760 mmHg) | [1][2] |

| Density | 1.749 g/cm³ | [1][2] |

| Flash Point | 120.5 - 121 °C | [1][2][3] |

| InChIKey | GYUSTTSSRXDFKG-UHFFFAOYSA-N | [3] |

| SMILES | C1=CC(=CC=C1CCO)I | [4] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is most commonly achieved through the reduction of a corresponding carboxylic acid or its ester derivative. The choice of reducing agent and reaction conditions is critical for achieving high yield and purity.

Protocol: Reduction of 2-(4-Iodophenyl)acetic Acid

A prevalent method involves the reduction of 2-(4-iodophenyl)acetic acid using a borane complex.[1] This approach is favored for its selectivity in reducing carboxylic acids to primary alcohols without affecting the aryl iodide, which could be susceptible to reduction under harsher conditions (e.g., using certain metal hydrides at high temperatures).

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Preparation : In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(4-iodophenyl)acetic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).[1]

-

Causality : Anhydrous THF is a critical choice of solvent as it is aprotic and effectively solubilizes both the starting material and the borane reagent, preventing quenching of the reducing agent by water.

-

-

Reduction : To the stirred solution, slowly add a 1.0 M solution of borane-tetrahydrofuran complex (1.0 eq) at room temperature.[1]

-

Causality : Borane (BH₃) is a selective reducing agent that forms a stable complex with THF. It readily reduces carboxylic acids while being unreactive towards many other functional groups, including the aryl halide present in the molecule. The slow addition helps to control the exothermic reaction.

-

-

Reaction Monitoring : Allow the reaction mixture to stir continuously at room temperature for approximately 6 hours.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Workup : Upon completion, carefully quench the reaction by diluting it with a saturated sodium chloride solution. Adjust the pH to approximately 13 with an aqueous sodium hydroxide solution.[1]

-

Causality : The basic workup is essential to hydrolyze the intermediate borate esters formed during the reduction and to deprotonate any unreacted carboxylic acid, facilitating its removal from the organic phase.

-

-

Extraction and Isolation : Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Combine the organic phases and dry them over anhydrous sodium sulfate.[1]

-

Causality : Ethyl acetate is a suitable extraction solvent due to its polarity and immiscibility with water. Anhydrous sodium sulfate is a neutral drying agent that efficiently removes residual water from the organic layer.

-

-

Final Product : Filter off the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a solid, which can be used in subsequent steps without further purification if desired.[1]

Applications in Research and Drug Development

While not an active pharmaceutical ingredient itself, this compound is a highly valuable building block in the synthesis of more complex molecules, particularly in the field of drug discovery.[5][6]

A Versatile Synthetic Intermediate

The true utility of this compound lies in its bifunctional nature:

-

The Hydroxyl Group (-OH) : This primary alcohol can be easily converted into other functional groups. For instance, it can be oxidized to an aldehyde or carboxylic acid, or transformed into a better leaving group (like a tosylate or mesylate) for nucleophilic substitution reactions. It can also participate in esterification or etherification reactions.

-

The Aryl Iodide (C-I) Bond : The carbon-iodine bond is the most reactive of the aryl halides, making it an excellent substrate for transition-metal-catalyzed cross-coupling reactions. This is a cornerstone of modern medicinal chemistry for constructing carbon-carbon and carbon-heteroatom bonds.

Role in Cross-Coupling Reactions

Caption: Utility in key cross-coupling reactions.

The aryl iodide functionality allows researchers to readily introduce the phenylethanol moiety into a target scaffold or, conversely, to build complexity onto the aromatic ring. This is particularly advantageous in drug development programs where structure-activity relationships (SAR) are explored by synthesizing a library of analogues.[7][8] The high reactivity of the C-I bond often allows for milder reaction conditions compared to aryl bromides or chlorides, which is crucial when dealing with sensitive and complex molecules.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. Based on its GHS classification, it is considered hazardous.[3]

Hazard Identification:

Recommended Safety Protocols:

-

Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[9][10]

-

Personal Protective Equipment (PPE) : Wear protective gloves (e.g., nitrile), chemical safety goggles or a face shield, and a lab coat.[9][10]

-

Handling : Avoid breathing dust, fumes, or vapors.[10] Prevent contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[9] It is recommended to store at 2-8°C and protect from light to prevent degradation.[1][3]

-

First Aid :

-

Eyes : Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[9]

-

Skin : Wash off immediately with plenty of soap and water. Remove contaminated clothing.[10]

-

Inhalation : Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[10]

-

Ingestion : Do NOT induce vomiting. Call a physician or poison control center immediately.[9]

-

Conclusion

This compound is more than a simple chemical compound; it is an enabling tool for innovation in organic synthesis. With a well-defined physicochemical profile, established synthetic protocols, and significant potential as a versatile building block, it serves as a cornerstone for the development of novel pharmaceuticals and advanced materials. Its bifunctional nature, combining a modifiable alcohol with a highly reactive aryl iodide, provides chemists with a reliable and powerful intermediate for constructing complex molecular targets. Adherence to strict safety protocols is mandatory to harness its full potential responsibly.

References

-

2-(4-Iodophenyl)propan-2-ol | C9H11IO | CID 53996144 - PubChem. [Link]

-

SAFETY DATA SHEET - Airgas. [Link]

-

2-(4-iodophenyl)ethan-1-ol (C8H9IO) - PubChemLite. [Link]

-

Alcohol to Bromide/Chloride/Iodide using Appel reaction - Organic Synthesis. [Link]

-

P2X4 receptors (P2X4Rs) represent a novel target for the development of drugs to prevent and/or treat alcohol use disorders - PubMed. [Link]

-

Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - MDPI. [Link]

-

Investigational New Drug (IND)-enabling and Early-Stage Development of Medications to Treat Alcohol Use disorder and Alcohol-Associated Organ Damage (U43/U44 Clinical Trial Optional). [Link]

Sources

- 1. 4-Iodophenethyl alcohol | 52914-23-5 [chemicalbook.com]

- 2. This compound | 52914-23-5 [chemnet.com]

- 3. This compound | 52914-23-5 [sigmaaldrich.com]

- 4. PubChemLite - 2-(4-iodophenyl)ethan-1-ol (C8H9IO) [pubchemlite.lcsb.uni.lu]

- 5. chemimpex.com [chemimpex.com]

- 6. mdpi.com [mdpi.com]

- 7. P2X4 receptors (P2X4Rs) represent a novel target for the development of drugs to prevent and/or treat alcohol use disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Checking your connection... [researchfunding.duke.edu]

- 9. fishersci.com [fishersci.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

A Technical Guide to 2-(4-Iodophenyl)ethanol: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

This technical guide provides an in-depth examination of 2-(4-Iodophenyl)ethanol, a pivotal building block in modern organic and medicinal chemistry. The document elucidates its structural and physicochemical properties, details robust synthetic protocols, and explores its versatile reactivity, with a particular focus on palladium-catalyzed cross-coupling reactions. By synthesizing technical data with field-proven insights, this guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of complex molecular architectures and novel therapeutic agents.

Introduction

This compound, also known as 4-Iodophenethyl alcohol, is an aromatic alcohol distinguished by the presence of an iodine atom at the para-position of the phenyl ring.[1] This unique structural feature, combining a reactive aryl iodide with a versatile primary alcohol, makes it an exceptionally valuable intermediate in synthetic chemistry. The carbon-iodine (C-I) bond is the most reactive of the aryl halides in cornerstone reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-couplings, allowing for the strategic formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.[2][3] Simultaneously, the terminal hydroxyl group serves as a handle for further functionalization, such as oxidation, esterification, or incorporation into ether linkages. This dual reactivity is paramount in the synthesis of complex molecules, particularly in the pharmaceutical industry, where the iodinated phenyl scaffold is a common motif in the development of targeted therapeutics like kinase inhibitors.[3][4]

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research and development. The structural formula of this compound is confirmed through a combination of spectroscopic techniques that provide a detailed map of its molecular framework.[5]

Structural Confirmation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy reveals the electronic environment of the protons. Key expected signals include a triplet for the benzylic methylene (-CH₂-) protons, a triplet for the methylene protons adjacent to the hydroxyl group (-CH₂OH), and two doublets in the aromatic region characteristic of a 1,4-disubstituted benzene ring.[6] The hydroxyl proton typically appears as a broad singlet.[7] ¹³C NMR provides information on the unique carbon environments within the molecule.[5]

-

Infrared (IR) Spectroscopy : IR spectroscopy identifies the principal functional groups. A strong, broad absorption band in the 3200-3600 cm⁻¹ region is characteristic of the O-H stretch of the alcohol, while C-O stretching is observed around 1050 cm⁻¹.[7] Aromatic C-H and C=C stretching vibrations are also readily identifiable.[6]

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak (M+) would be observed at an m/z corresponding to its molecular weight (248.06 g/mol ).[1][8] The isotopic pattern would also reveal the presence of a single iodine atom.

Physical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 52914-23-5 | [1][8][9][10] |

| Molecular Formula | C₈H₉IO | [1][8] |

| Molecular Weight | 248.06 g/mol | [1][8] |

| Appearance | Off-white to yellow solid | [1] |

| Melting Point | 48-49 °C | [1] |

| Boiling Point | 275.7 °C at 760 mmHg | [8] |

| Density | 1.749 g/cm³ | [1][8] |

| Flash Point | 120.5 °C | [8] |

Synthesis of this compound

The most direct and common laboratory-scale synthesis of this compound involves the reduction of the corresponding carboxylic acid, 2-(4-iodophenyl)acetic acid. This precursor is a stable, commercially available solid.[4]

Causality in Experimental Design

The choice of reducing agent is critical. While powerful hydride donors like lithium aluminum hydride (LAH) are effective, they are pyrophoric and require strictly anhydrous conditions. A safer and highly effective alternative is the use of a borane complex, such as borane-tetrahydrofuran (BH₃·THF).[1] This reagent selectively reduces carboxylic acids to primary alcohols in the presence of many other functional groups and operates under milder conditions than LAH. Tetrahydrofuran (THF) is the solvent of choice due to its ability to solvate the borane complex and the starting material, creating a homogeneous reaction environment.

Detailed Experimental Protocol: Reduction of 2-(4-Iodophenyl)acetic Acid

-

Materials : 2-(4-iodophenyl)acetic acid, borane-tetrahydrofuran complex (1.0 M solution in THF), anhydrous tetrahydrofuran (THF), saturated sodium chloride solution, aqueous sodium hydroxide solution, ethyl acetate, anhydrous sodium sulfate.

-

Procedure :

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-(4-iodophenyl)acetic acid (1.0 eq).

-

Dissolve the starting material in anhydrous THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the borane-tetrahydrofuran complex (1.0 M solution, 1.0 eq) dropwise to the stirred solution. Causality : The slow, cooled addition is crucial to control the exothermic reaction and prevent the formation of side products.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 6-8 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, carefully quench the reaction by slowly adding saturated sodium chloride solution.

-

Adjust the pH to ~13 with aqueous sodium hydroxide solution.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1]

-

The product can be used directly or purified further by flash column chromatography if necessary.[1]

-

Caption: Synthetic workflow for the preparation of this compound.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound is anchored in its C-I bond, which serves as a linchpin for constructing biaryl and other complex scaffolds common in pharmaceuticals. The Suzuki-Miyaura coupling is a preeminent example of its application.[11]

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction creates a C-C bond by coupling an organohalide with an organoboron compound, catalyzed by a palladium(0) complex.[11][12] The high reactivity of the C-I bond in this compound makes it an ideal substrate, often requiring less forcing conditions than the analogous bromides or chlorides.[2]

Mechanism Pillars:

-

Oxidative Addition : The active Pd(0) catalyst inserts into the C-I bond of this compound, forming a Pd(II) intermediate.[2][12]

-

Transmetalation : A base activates the organoboron species (e.g., an arylboronic acid) to form a boronate complex. This complex transfers its organic group to the Pd(II) center, displacing the iodide.[2][11][12]

-

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst to continue the cycle.[2][12]

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

-

Materials : this compound (1.0 eq), Arylboronic acid (1.2 eq), Palladium(II) acetate [Pd(OAc)₂] (0.02 eq), Tricyclohexylphosphine (0.04 eq), Potassium phosphate (K₃PO₄) (2.0 eq), Toluene, Water.

-

Procedure :

-

In a Schlenk flask, combine this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and tricyclohexylphosphine.

-

Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times. Causality : The inert atmosphere is critical to prevent oxidation and deactivation of the Pd(0) catalyst, which is formed in situ from the Pd(II) precursor.

-

Add degassed toluene and degassed water via syringe. Causality : Degassing the solvents by bubbling with an inert gas removes dissolved oxygen, further protecting the catalyst.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

-

After cooling to room temperature, dilute the mixture with water and ethyl acetate.

-

Separate the layers and extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude residue by flash column chromatography to obtain the desired biaryl product.[2]

-

Conclusion

This compound stands as a testament to the power of strategic functionalization in organic synthesis. Its dual reactivity, characterized by a readily functionalized hydroxyl group and a highly reactive C-I bond, provides chemists with a robust and versatile platform for molecular construction. The reliable protocols for its synthesis and its predictable performance in critical C-C bond-forming reactions, such as the Suzuki-Miyaura coupling, solidify its role as an indispensable tool for professionals in drug discovery and materials science. The principles and methodologies outlined in this guide are intended to empower researchers to leverage the full potential of this valuable chemical intermediate in their synthetic endeavors.

References

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link]

-

StudyPulse. (n.d.). Spectral Data Interpretation for Organic Structure Determination. Retrieved from [Link]

-

Anderson, K. W., & Buchwald, S. L. (2005). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 44(38), 6173–6177. Available from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

NRO Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(4-iodophenyl)ethan-1-ol (C8H9IO). Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]

Sources

- 1. 4-Iodophenethyl alcohol | 52914-23-5 [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. vce.studypulse.au [vce.studypulse.au]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. This compound | 52914-23-5 [chemnet.com]

- 9. 52914-23-5|this compound|BLD Pharm [bldpharm.com]

- 10. This compound | 52914-23-5 [sigmaaldrich.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. rose-hulman.edu [rose-hulman.edu]

"2-(4-Iodophenyl)ethanol" physical properties (melting point, boiling point)

An In-Depth Technical Guide to the Physical Properties of 2-(4-Iodophenyl)ethanol

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the key physical properties of this compound (CAS No: 52914-23-5), a critical intermediate in pharmaceutical and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes empirical data with practical insights into its experimental determination, purification, and handling.

Introduction and Significance

This compound is an aromatic alcohol distinguished by an iodine atom at the para position of the phenyl ring. This functional group arrangement makes it a highly versatile building block. The iodine atom serves as an excellent leaving group and a site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), while the primary alcohol provides a handle for esterification, etherification, and oxidation reactions. Its structural motif is found in various biologically active molecules, making the precise understanding of its physical properties paramount for its effective use in multi-step synthetic campaigns.

The compound's physical state—a solid at room temperature—and its thermal properties directly influence its storage, handling, purification methods, and reaction conditions. This guide will elucidate these characteristics with a focus on both the data and the underlying experimental methodologies.

Core Physicochemical Properties

This compound is typically an off-white to yellow solid under standard conditions.[1] Its key physical and chemical identifiers are summarized below.

Data Summary Table

For ease of reference, the fundamental physical properties of this compound are consolidated in the table below. These values are critical for laboratory safety, process design, and analytical method development.

| Property | Value | Source(s) |

| CAS Number | 52914-23-5 | [1][2][3] |

| Molecular Formula | C₈H₉IO | [1][2][4] |

| Molecular Weight | 248.06 g/mol | [1][2][5] |

| Physical Form | Solid | [1][3] |

| Appearance | Off-white to yellow solid | [1] |

| Melting Point | 48-49 °C | [1][3][4] |

| Boiling Point | 275.7 - 276 °C (at 760 mmHg) | [1][2][4] |

| Density | 1.749 g/cm³ | [1][2] |

| Flash Point | 120.5 - 121 °C | [1][2][3] |

| Storage | 2-8 °C, protect from light | [1][6] |

Synthesis and Purification Workflow

A common synthetic route to this compound involves the reduction of 2-(4-iodophenyl)acetic acid using a reducing agent such as borane-tetrahydrofuran complex.[1] Following the reaction, a robust purification workflow is essential to isolate the final product with high purity, which is a prerequisite for accurate physical property determination.

The diagram below outlines a standard laboratory workflow for the synthesis and subsequent purification of this compound.

Caption: Post-synthesis workflow for the purification of this compound.

Experimental Protocols for Physical Property Determination

The trustworthiness of physical property data hinges on the purity of the sample and the precision of the experimental method. The following protocols describe self-validating systems for determining the melting and boiling points of this compound.

Protocol 1: Melting Point Determination

Causality: The melting point is a definitive indicator of purity. A sharp melting range (typically <1°C) signifies a highly pure compound, whereas impurities depress and broaden the melting range. This protocol uses a standard capillary method for accurate determination.

Methodology:

-

Sample Preparation: Ensure the this compound sample is thoroughly dried to remove any residual solvent. Grind a small amount of the solid into a fine powder using a mortar and pestle.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus (e.g., a Mel-Temp or similar digital device).

-

Measurement:

-

Set a rapid heating rate (e.g., 10-15 °C/min) to quickly approach the expected melting point of ~48 °C.

-

Once the temperature is within 10 °C of the expected value, reduce the heating rate to 1-2 °C/min. This slow rate is critical for ensuring thermal equilibrium between the sample and the thermometer, allowing for an accurate reading.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁ - T₂.

-

-

Validation: Perform the measurement in triplicate to ensure reproducibility. The results should be consistent within 0.5 °C.

Protocol 2: Boiling Point Determination at Reduced Pressure

Causality: this compound has a high boiling point (275.7 °C at 760 mmHg), at which temperature decomposition may occur.[2] Therefore, determining the boiling point via vacuum distillation is a safer and more common practice. This method allows the compound to boil at a significantly lower temperature, preserving its integrity.

Methodology:

-

Apparatus Setup (Microscale):

-

Place a small amount (1-2 mL) of the purified liquid (melted solid) into a test tube.

-

Insert a small, inverted capillary tube (sealed at one end) into the test tube.

-

Attach the test tube to a vacuum line and a manometer. Place a thermometer with the bulb positioned just above the liquid surface.

-

Gently heat the sample in a controlled oil bath.

-

-

Measurement:

-

Slowly evacuate the system to a stable, known pressure (e.g., 10 mmHg).

-

Begin heating the oil bath. A stream of bubbles will emerge from the inverted capillary as trapped air expands and escapes.

-

Continue heating until the bubbling becomes a rapid, continuous stream. This indicates the liquid is boiling.

-

Slowly allow the system to cool. The boiling point at that reduced pressure is the temperature at which the liquid just begins to re-enter the inverted capillary tube.

-

-

Data Correction (Optional): Record the temperature and the pressure. If an estimate of the atmospheric boiling point is required, it can be extrapolated using a pressure-temperature nomograph. However, for high-purity characterization, reporting the boiling point at a specific reduced pressure is the standard and more authoritative practice.

Conclusion

The physical properties of this compound, particularly its well-defined melting point of 48-49 °C and high boiling point of approximately 276 °C, are foundational to its application in research and development.[1][3][4] Its solid state at ambient temperatures necessitates specific handling procedures, while its thermal characteristics guide the selection of appropriate purification techniques like recrystallization and vacuum distillation. The protocols and data presented in this guide offer a reliable framework for scientists to handle, characterize, and utilize this important chemical intermediate with confidence and precision.

References

-